2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclobutylacetic acid
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Overview
Description
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclobutylacetic acid is a complex organic compound with the molecular formula C14H23NO4. It is known for its unique structure, which includes a tert-butoxycarbonyl (Boc) protected azetidine ring and a cyclobutylacetic acid moiety. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclobutylacetic acid typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which is then protected with a tert-butoxycarbonyl group. The cyclobutylacetic acid moiety is introduced through a series of reactions, including alkylation and esterification. The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques. The use of high-throughput screening and process optimization ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclobutylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the azetidine ring or the cyclobutylacetic acid moiety.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or modified azetidine rings .
Scientific Research Applications
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclobutylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclobutylacetic acid involves its interaction with specific molecular targets. The azetidine ring can act as a nucleophile, participating in various chemical reactions. The cyclobutylacetic acid moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid
- 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid
- 2-(6-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazin-2-yl)acetic acid
Uniqueness
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-cyclobutylacetic acid is unique due to its combination of the azetidine ring and the cyclobutylacetic acid moiety. This structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H23NO4 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-cyclobutyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-10(8-15)11(12(16)17)9-5-4-6-9/h9-11H,4-8H2,1-3H3,(H,16,17) |
InChI Key |
IMPKPXJXSPSCDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C2CCC2)C(=O)O |
Origin of Product |
United States |
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